molecular formula C12H11BrN2O2S B13212424 3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13212424
M. Wt: 327.20 g/mol
InChI Key: CBNLXOLEBGDFKH-YFHOEESVSA-N
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Description

3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a bromophenyl group, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The presence of the bromophenyl group in 3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11BrN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6-7H,4-5,14H2/b10-7-

InChI Key

CBNLXOLEBGDFKH-YFHOEESVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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